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4-Benzylidenecyclohexa-2,5-dien-1-one

Cat. No.: B14568981
CAS No.: 61365-71-7
M. Wt: 182.22 g/mol
InChI Key: JZGBFLPDWLTZHJ-UHFFFAOYSA-N
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Description

Contextualization within Quinone Methide Chemistry

4-Benzylidenecyclohexa-2,5-dien-1-one is a prominent member of the quinone methide family. Quinone methides are reactive intermediates characterized by a cross-conjugated system containing a carbonyl group and an exocyclic double bond. This structural motif imparts a significant electrophilic character to the molecule, making it susceptible to attack by nucleophiles. The reactivity of quinone methides is central to their role in numerous chemical transformations and biological processes. They are recognized as key intermediates in the biosynthesis of various natural products and have been implicated in the mechanisms of action of certain antitumor agents.

The study of this compound and its derivatives provides a valuable platform for understanding the fundamental principles of quinone methide chemistry. The substituents on the benzylidene ring and the cyclohexadienone core can be varied to modulate the reactivity and selectivity of these compounds, allowing for fine-tuning of their chemical properties for specific applications.

Historical Perspectives on the Cyclohexa-2,5-dien-1-one Scaffold

The cyclohexa-2,5-dien-1-one scaffold, the core of this compound, has a rich history in organic chemistry. Early investigations into the reactivity of phenols and their derivatives led to the discovery of key reactions that produce this structural motif.

One of the foundational methods for accessing this scaffold is the Zincke-Suhl reaction , first described by Theodor Zincke and Suhl in 1906. wikipedia.org This reaction, a special case of the Friedel-Crafts alkylation, involves the treatment of a p-cresol (B1678582) with a tetrachloromethane in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a 4-methyl-4-trichloromethylcyclohexa-2,5-dienone. wikipedia.org

Another significant historical reaction is the Dienone-Phenol Rearrangement , reported by Karl von Auwers and Karl Ziegler in 1921. wikipedia.orgwikiwand.com This acid-catalyzed rearrangement sees a 4,4-disubstituted cyclohexadienone convert into a stable 3,4-disubstituted phenol (B47542). wikipedia.orgwikiwand.com This reaction highlights the inherent reactivity of the cyclohexadienone ring system and its propensity to aromatize. The study of these classical reactions laid the groundwork for understanding the stability and reactivity of the cyclohexa-2,5-dien-1-one core, which is central to the chemistry of this compound.

Significance of this compound in Modern Organic Chemistry

In contemporary organic chemistry, this compound and its derivatives have emerged as versatile building blocks and reactive intermediates. Their significance spans several areas of research, from polymer chemistry to asymmetric synthesis and medicinal chemistry.

One of the well-established applications of the sterically hindered derivative, 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570), is as a polymerization retarder . Its ability to scavenge free radicals makes it effective in controlling the rate of polymerization reactions, particularly in industrial processes.

More recently, the electrophilic nature of the this compound core is being exploited in the development of novel synthetic methodologies. It serves as a Michael acceptor in various conjugate addition reactions, allowing for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. This has proven particularly valuable in the field of asymmetric catalysis , where chiral catalysts are used to control the stereochemical outcome of these additions, leading to the synthesis of enantioenriched products.

Furthermore, the cyclohexa-2,5-dien-1-one scaffold is found in a number of biologically active natural products and has been identified as a "privileged structure" in medicinal chemistry. This has spurred interest in the synthesis of novel derivatives of this compound as potential therapeutic agents. The ability to readily modify the structure of this compound makes it an attractive starting point for the development of new drug candidates. The diverse reactivity and synthetic utility of this compound underscore its continued importance in advancing the frontiers of modern organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B14568981 4-Benzylidenecyclohexa-2,5-dien-1-one CAS No. 61365-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61365-71-7

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

4-benzylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C13H10O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-10H

InChI Key

JZGBFLPDWLTZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C=CC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 4 Benzylidenecyclohexa 2,5 Dien 1 One and Its Derivatives

Classical Approaches to 4-Benzylidenecyclohexa-2,5-dien-1-one Synthesis

Traditional methods for the synthesis of this compound predominantly rely on condensation reactions, a cornerstone of organic synthesis. These methods are valued for their reliability and the accessibility of the starting materials.

Condensation Reactions Involving Phenol (B47542) Derivatives and Aldehydes

The most common and direct route to this compound and its derivatives is the Knoevenagel-type condensation of a phenol with an aldehyde. evitachem.com In a typical procedure, a 2,6-disubstituted phenol, such as 2,6-di-tert-butylphenol (B90309), is reacted with benzaldehyde (B42025) or a substituted benzaldehyde derivative. evitachem.com The steric hindrance provided by the ortho substituents on the phenol is crucial as it prevents ortho-substitution and directs the reaction to the para position, ensuring regioselectivity. researchgate.net This reaction leverages the nucleophilic character of the para-position of the phenol and the electrophilicity of the aldehyde's carbonyl group. evitachem.com The initial condensation is followed by the elimination of a water molecule to form the final product.

Catalyst Systems and Optimized Reaction Conditions

The efficiency of the condensation reaction is highly dependent on the catalyst and the reaction conditions employed. A variety of catalyst systems, both acidic and basic, have been utilized to promote this transformation. Common basic catalysts include secondary amines like piperidine, which are often used in stoichiometric or catalytic amounts. evitachem.com An improved method involves the dropwise addition of these secondary amines, which has been shown to drastically reduce the required dosage of the catalyst. researchgate.net

Acid catalysts such as p-toluenesulfonic acid and Lewis acids like aluminum trichloride (B1173362) have also been successfully employed. researchgate.net The optimization of reaction conditions is critical for maximizing the yield and minimizing the formation of side products. This includes controlling the temperature, reaction time, and the efficient removal of water, often achieved by using a Dean-Stark apparatus during reflux in a suitable solvent like toluene (B28343). evitachem.com Microwave-assisted, solvent-free conditions have also emerged as a green and highly efficient alternative, significantly reducing reaction times and often leading to near-quantitative yields.

Table 1: Comparison of Traditional Catalyst Systems for the Synthesis of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570) researchgate.net

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic acid45–504–678
Sodium hydroxide60–653–482
Aluminum trichloride40–45575
PiperidineReflux in Toluene12High

Novel Synthetic Routes to Functionalized this compound Analogues

To access a wider range of functionalized this compound analogues with tailored properties, researchers have developed innovative synthetic strategies that offer greater efficiency and molecular diversity.

Multi-Component Reactions for Diversified Chemical Libraries

Multi-component reactions (MCRs) have gained prominence as a powerful tool for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. One notable example is the one-pot, three-component synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives. This reaction proceeds by the efficient reaction of 2-chlorobenzothiazole, benzyl (B1604629) bromides, and phenols in the presence of triethylamine. Such MCRs are highly valuable for creating diversified chemical libraries for screening purposes.

Targeted Substituent Incorporation on the Benzylidene Moiety

The functionalization of the benzylidene portion of the molecule allows for the fine-tuning of its electronic and steric properties. This is typically achieved by employing appropriately substituted benzaldehyde derivatives in the initial condensation reaction. For instance, the synthesis of 2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one and 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one is accomplished by using 4-(methylthio)benzaldehyde (B43086) and 4-chlorobenzaldehyde, respectively, in place of benzaldehyde. evitachem.com This straightforward approach provides a reliable method for introducing a wide array of substituents onto the benzylidene ring.

Strategies for Stereoselective and Regioselective Synthesis

Achieving stereoselectivity and regioselectivity is a key challenge in the synthesis of complex organic molecules. In the context of this compound derivatives, regioselectivity is often inherently controlled by the use of 2,6-disubstituted phenols, which directs the condensation to the para position. researchgate.net

With respect to stereoselectivity, the double bond of the benzylidene group can exist as either E or Z isomers. In many reported syntheses of symmetrical dibenzylidenecyclohexanones, the more thermodynamically stable E,E-isomers are predominantly formed. nih.gov While specific studies on the stereoselective synthesis of mono-benzylidene derivatives are less common, it is generally observed that the E-isomer is the major product. The potential for E/Z isomerization exists and can be influenced by reaction conditions. Asymmetric synthesis strategies targeting chiral derivatives often involve the desymmetrization of achiral 2,5-cyclohexadienones through catalytic asymmetric reactions, such as conjugate additions, which introduce chirality to the cyclohexadienone ring itself rather than controlling the stereochemistry of the exocyclic double bond. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of 4 Benzylidenecyclohexa 2,5 Dien 1 One

Electrophilic Character and Reaction Pathways

The core of 4-benzylidenecyclohexa-2,5-dien-1-one's reactivity lies in its pronounced electrophilic character. evitachem.com This property makes it a valuable intermediate in organic synthesis and a key component in certain industrial processes. evitachem.com

The electrophilicity of the this compound system is a direct consequence of its extended conjugated π-system, which includes the cyclohexa-2,5-dien-1-one ring, the exocyclic double bond, and the benzylidene group. The electron-withdrawing carbonyl group significantly polarizes the molecule, creating electron-deficient centers that are susceptible to attack by nucleophiles.

Quantum chemical calculations on related quinone methide structures have shown that the electronic structure, and thus the reactivity, can be dependent on the molecule's conformation. researchgate.net The key feature is the polarization of the carbon-oxygen double bond (C=O), which induces a partial positive charge on the carbonyl carbon. This effect is propagated through the conjugated system, enhancing the electrophilicity at the β-carbon of the α,β-unsaturated ketone system and the benzylic carbon. This distribution of electron density makes the molecule a prime candidate for reactions with a wide range of nucleophiles. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions are crucial in these reactions; the low-lying LUMO of the dienone system readily accepts electrons from the HOMO of a nucleophile. academie-sciences.fr

Given its electrophilic nature, this compound readily undergoes nucleophilic addition reactions. The dienone system presents multiple sites for nucleophilic attack, primarily the carbonyl carbon and the β-carbon of the conjugated system (a 1,4- or Michael-type addition). The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly (1,2-addition), leading to the formation of a tertiary alcohol after protonation. youtube.com In contrast, softer nucleophiles, like amines or thiolates, typically favor a conjugate addition (1,4-addition) pathway. This reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield a 4-(substituted-benzyl)phenol derivative. The mechanism for nucleophilic addition is a cornerstone of carbonyl chemistry and involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral intermediate. youtube.com In the case of conjugate addition, the nucleophile adds to the end of the conjugated system, leading to a different intermediate but ultimately driven by the same underlying electronic principles. masterorganicchemistry.comyoutube.com

Table 1: Regioselectivity in Nucleophilic Additions to α,β-Unsaturated Dienones
Nucleophile TypePredominant Reaction PathwayInitial Product Type
Hard Nucleophiles (e.g., Grignard Reagents)1,2-AdditionTertiary Alkoxide
Soft Nucleophiles (e.g., Thiolates, Amines)1,4-Conjugate (Michael) AdditionResonance-Stabilized Enolate

Radical Scavenging Mechanisms and Polymerization Retardation

Beyond its utility in ionic reactions, this compound and its sterically hindered derivatives, such as 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570), are highly effective as radical scavengers. evitachem.com This property is leveraged in industrial settings, particularly for controlling polymerization reactions. google.com

In the process of free-radical polymerization, such as that of styrene (B11656), a monomer interacts with a free radical to generate a monomer radical. nih.gov This monomer radical then propagates the polymer chain by reacting with other monomer units. Uncontrolled propagation can lead to premature polymerization and the formation of undesirable byproducts.

This compound acts as a retarder by intercepting these propagating free radicals (e.g., styryl radicals). evitachem.com The quinone methide structure efficiently captures the radical species to form a new, more stable radical adduct. evitachem.com This new adduct is significantly less reactive than the initial monomer radical, effectively halting or slowing the polymerization chain reaction. This mechanism is crucial for stabilizing monomers during transport, storage, and processing.

The anti-polymerization efficacy of this compound is rooted in its ability to act as a "radical sink." The reaction between the dienone and a propagating radical (R•) is believed to occur at the exocyclic double bond. This addition results in the formation of a resonance-stabilized benzylic radical.

Table 2: Role in Polymerization Control
StepProcess without RetarderProcess with this compound
InitiationInitiator → R•Initiator → R•
PropagationR• + Monomer → R-M•R-M• + Retarder → Stable Radical Adduct
EffectRapid chain growthChain propagation is halted or slowed

Cyclization and Annulation Reactions of this compound Derivatives

The versatile structure of this compound derivatives makes them valuable synthons in the construction of more complex polycyclic systems through cyclization and annulation reactions. The dienone moiety can participate as either a 4π or 2π component in cycloadditions or as a Michael acceptor to initiate tandem reactions.

For instance, appropriately substituted cyclohexadienone intermediates can undergo intramolecular cyclization. A notable example involves the intramolecular Heck reaction of related phenol (B47542) derivatives, which are presumed to proceed through a cyclohexadienone intermediate. chempedia.info In this type of transformation, a nucleophilic group positioned correctly within the molecule can attack the dienone system, leading to the formation of a new ring. For example, an ortho-hydroxyphenyl substituent on the benzylidene ring could act as a nucleophile, attacking the dienone system in a Michael-type fashion to initiate a cascade that could lead to the formation of benzofuran-type structures after rearomatization. chempedia.info These reactions highlight the potential of the cyclohexadienone core to serve as a scaffold for building fused ring systems, which are common motifs in natural products and pharmacologically active compounds.

Acid-Catalyzed Intramolecular Friedel-Crafts Annulation

The electron-deficient nature of the dienone system, when activated by an acid catalyst, can facilitate intramolecular electrophilic aromatic substitution, commonly known as a Friedel-Crafts annulation. In this process, protonation of the carbonyl oxygen enhances the electrophilicity of the molecule, creating a resonance-stabilized carbocation. This intermediate can then be attacked by a suitably positioned intramolecular nucleophile, such as a tethered electron-rich aromatic ring.

A notable example of this reactivity is seen in 2-aryloxy or 2-arylthio substituted para-quinone methides. rsc.org Under mild, metal-free acidic conditions, these substrates undergo a 100% atom-economical cyclization to furnish valuable heterocyclic scaffolds like xanthenes and thioxanthenes. rsc.org The reaction proceeds via protonation of the quinone methide carbonyl, followed by an intramolecular attack of the pendant aryl ring onto the carbocationic center, leading to the cyclized product. researchgate.net This strategy has also been extended to the synthesis of 10H-indolo[1,2-a]indole derivatives. rsc.org

The efficiency of this transformation is highlighted by the moderate to excellent yields obtained for a variety of substrates.

Table 1: Acid-Catalyzed Intramolecular Annulation of Substituted p-Quinone Methides

Entry X Product Yield (%)
1 H H O 9-Phenyl-9H-xanthene 89
2 Me H O 2-Methyl-9-phenyl-9H-xanthene 82
3 OMe H O 2-Methoxy-9-phenyl-9H-xanthene 94
4 H H S 9-Phenyl-9H-thioxanthene 91
5 Me H S 2-Methyl-9-phenyl-9H-thioxanthene 85

Data sourced from research on hetero-atom-functionalized para-quinone methides. rsc.org

Vinylogous Rauhut–Currier Reactions and Related Cycloadditions

The this compound structure contains a cross-conjugated system that can act as an extended Michael acceptor. This reactivity is central to the vinylogous Rauhut–Currier reaction, a process that forms a carbon-carbon bond between two Michael acceptors under the influence of a nucleophilic catalyst, such as a tertiary phosphine (B1218219) or amine. buchler-gmbh.com In a hypothetical vinylogous Rauhut–Currier reaction, the nucleophilic catalyst would add to the exocyclic benzylidene carbon, generating a zwitterionic enolate intermediate. This intermediate could then attack a second molecule of the dienone (or another Michael acceptor) at its exocyclic carbon in a 1,6-conjugate addition fashion.

While specific examples involving this compound are not extensively documented, the principles of the reaction are well-established. buchler-gmbh.comresearchgate.net Such reactions are advantageous due to their atom economy and ability to form complex, densely substituted products under mild conditions. buchler-gmbh.com

Related cycloaddition reactions also highlight the reactivity of the quinone methide core. Ortho-quinone methides, isomers of the title compound, are known to participate as dienes in [4+2] hetero-Diels-Alder reactions. mdpi.com Furthermore, phosphine-catalyzed [4+2] cycloadditions between conjugated dienes and enones have been developed, demonstrating a pathway by which the dienone system can construct six-membered rings. nih.gov

Photochemical Transformations of Cyclohexa-2,5-dien-1-ones

The photochemistry of cyclohexa-2,5-dien-1-ones is a well-studied area, characterized by complex rearrangements. stackexchange.comechemi.com Upon absorption of UV light, 4,4-disubstituted cyclohexa-2,5-dien-1-ones typically undergo a signature rearrangement to form bicyclo[3.1.0]hexen-2-one derivatives. The established mechanism involves excitation to the singlet state, followed by intersystem crossing to a triplet state. This triplet species then undergoes a rearrangement to form a zwitterionic or biradical intermediate containing a cyclopropane (B1198618) ring. Subsequent bond reorganization leads to the final bicyclic photoproduct. stackexchange.com Further photolysis or thermal reactions can lead to subsequent transformations, including dienone-phenol type rearrangements involving phenyl group migration. stackexchange.comechemi.com

Photolytic Cleavage and Condensation Reaction Pathways

Beyond skeletal rearrangements, photolysis offers a powerful method for the in situ generation of quinone methides from suitable precursors, which can then undergo condensation reactions. nih.gov For example, the flash photolysis of p-hydroxybenzyl derivatives (such as acetates or alcohols) in aqueous solution leads to the elimination of a leaving group (e.g., acetic acid or water) and the formation of a transient p-quinone methide intermediate. acs.orgnih.gov

This photogenerated p-quinone methide is a potent electrophile. nih.gov In the absence of other nucleophiles, it is rapidly hydrated by water to form the corresponding p-hydroxybenzyl alcohol. nih.govacs.org However, if other nucleophiles are present in the solution, they can effectively trap the intermediate. This "cleavage and condensation" pathway allows for the formation of new carbon-heteroatom bonds. The uncatalyzed reaction is understood as a direct nucleophilic addition to the exocyclic methylene (B1212753) group of the quinone methide. nih.govacs.org

Table 2: Nucleophilic Trapping of Photogenerated p-Quinone Methide in Aqueous Solution

Nucleophile Product Type Rate Constant (k_uc) (s⁻¹)
H₂O p-Hydroxybenzyl alcohol 3.33
Cl⁻ p-Hydroxybenzyl chloride -
Br⁻ p-Hydroxybenzyl bromide -
SCN⁻ p-Hydroxybenzyl thiocyanate -
Thiourea S-(p-Hydroxybenzyl)isothiouronium salt -

Data illustrates the reactivity of the transient p-quinone methide intermediate. nih.gov

Exploration of Other Reactive Transformations

Carbonylation Reactions

Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into an organic substrate, are fundamental transformations in synthetic chemistry. unipr.it Palladium-catalyzed carbonylation of 1,3-dienes is a well-established method for producing valuable dicarboxylic acid derivatives. unimi.itthieme-connect.de Given that the core of this compound is a substituted 1,3-diene, its participation in such reactions is plausible.

In a typical palladium-catalyzed alkoxycarbonylation of a 1,3-diene, a palladium catalyst, in the presence of an alcohol, CO, and a suitable phosphine ligand, facilitates the addition of both an alkoxy and a carbonyl group across the diene system. unimi.itthieme-connect.de Applying this to the dienone could potentially lead to the formation of novel ester-functionalized products. However, the development of such a transformation would need to overcome challenges such as catalyst stability and control of regioselectivity. acs.org

Reactions with Acetic Anhydride (B1165640)

The reaction of quinone-like systems with acetic anhydride under acidic catalysis is known as the Thiele-Bohl reaction or Thiele acetylation. researchgate.net This reaction typically converts a quinone into a triacetoxy aromatic compound through a series of 1,4-additions and acetylations. rsc.org While this compound is a dienone rather than a true quinone, its conjugated structure suggests it could undergo a similar transformation.

The reaction would likely be initiated by the acid-catalyzed 1,4-addition of an acetate (B1210297) anion to the dienone system, generating an enol intermediate that is subsequently acetylated. A second 1,4-addition and subsequent tautomerization/aromatization could lead to a poly-acetylated phenolic product. The reaction of 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one with acetic anhydride in toluene (B28343) at elevated temperatures has been reported, though the specific products were not detailed. lookchem.com This suggests that the dienone is reactive under these conditions, with the formation of an acetylated aromatic product being a probable outcome.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for 4-Benzylidenecyclohexa-2,5-dien-1-one

Spectroscopic methods are essential for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of this compound derivatives.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. evitachem.com For a compound like 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570), the ¹H and ¹³C NMR spectra would exhibit characteristic signals confirming the presence of the di-tert-butylcyclohexa-2,5-dien-1-one core and the benzylidene substituent.

The ¹H NMR spectrum is expected to show distinct resonances for the aromatic protons of the benzylidene group, the vinylic protons on the cyclohexadienone ring, the exocyclic methine proton, and a prominent singlet for the chemically equivalent protons of the two tert-butyl groups. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the various sp² hybridized carbons of the two rings, and the sp³ carbons of the bulky tert-butyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carbonyl (C=O)-~186.0The carbonyl group is highly deshielded.
Benzylidene Ring (C₅H₅)~7.2 - 7.5~128.0 - 135.0A complex multiplet for aromatic protons.
Dienone Ring (C=CH)~6.5 - 7.0~130.0 - 145.0Vinylic protons adjacent to the carbonyl and benzylidene groups.
Exocyclic Methine (=CH-Ph)~7.0 - 7.3~125.0 - 130.0Signal for the proton on the exocyclic double bond.
tert-Butyl Protons (-C(CH₃)₃)~1.3~29.0A sharp, intense singlet due to the 18 equivalent protons.
tert-Butyl Quaternary Carbon (-C (CH₃)₃)-~35.0Quaternary carbon of the tert-butyl group.

Note: Data are illustrative and based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The IR spectrum of a this compound derivative is dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

The most prominent feature is the strong stretching vibration of the conjugated carbonyl group (C=O). Additional sharp peaks arise from the C=C stretching of the dienone system and the aromatic benzylidene ring.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
C=O Stretch (Conjugated Ketone)1640 - 1660Strong
C=C Stretch (Dienone Ring)1600 - 1640Medium to Strong
C=C Stretch (Aromatic Ring)1580 - 1600Medium
C-H Stretch (Aromatic/Vinylic)3000 - 3100Medium
C-H Stretch (Aliphatic, tert-Butyl)2850 - 2970Strong

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of the compound through the detection of its molecular ion. The fragmentation pattern gives valuable clues about the molecule's structure. For 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one, the molecular formula is C₂₁H₂₆O, corresponding to a molecular weight of approximately 294.43 g/mol . lookchem.com

The electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 294. A common fragmentation pathway for quinone-type structures involves the loss of a tert-butyl group, leading to a significant peak at M-57. Another expected fragmentation is the cleavage of the benzylidene group.

Table 3: Expected Mass Spectrometry Data for 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

m/z Value Proposed Fragment Formula of Lost Fragment
294[M]⁺ (Molecular Ion)-
279[M - CH₃]⁺CH₃
237[M - C(CH₃)₃]⁺C₄H₉
91[C₇H₇]⁺ (Tropylium ion)C₁₄H₁₉O

X-ray Crystallography of this compound and Related Compounds

The crystal structures of these related compounds reveal that the molecule is non-planar. researchgate.net The cyclohexadienone ring typically adopts a shallow boat or twisted conformation. A significant steric twist is observed between the plane of the cyclohexadienone ring and the plane of the benzylidene ring. For the 4-chloro derivative, this dihedral angle is reported to be approximately 52°. researchgate.netbohrium.com This twist is a result of steric hindrance between the protons on the respective rings and is a defining conformational feature of this class of compounds. The exocyclic double bond generally adopts an E-geometry.

The detailed analysis of bond lengths and angles from X-ray diffraction data confirms the conjugated π-system. The C=O bond length is typical for a conjugated ketone, and the C=C bond lengths within the dienone ring show some degree of delocalization. The bond angles around the sp² hybridized carbons are close to the ideal 120°, with slight distortions due to ring strain and steric repulsion from the bulky tert-butyl groups.

Table 4: Selected Crystallographic Data for 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one researchgate.net

Parameter Atoms Involved Value
Bond Lengths (Å)
O1–C151.231
Cl1–C31.742
C-C (tert-Butyl)~1.53 - 1.55
Bond Angles (°)
C6–C7–C8125.77
C-C-C (in dienone ring)~118 - 126
Dihedral Angle (°)
Cyclohexadiene plane vs. Chlorophenyl plane52.0

Data obtained from the crystal structure of the 4-chloro substituted analogue at a temperature of 150 K. researchgate.net

Intermolecular Interactions and Crystal Packing Effects

Detailed crystallographic data and an in-depth analysis of the intermolecular interactions and crystal packing for the specific compound, this compound, are not extensively available in the reviewed scientific literature. Much of the existing research focuses on a sterically hindered analogue, 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one. The presence of the bulky tert-butyl groups in this related compound significantly influences its molecular conformation and, consequently, its crystal packing and intermolecular forces. These substantial steric and electronic differences preclude the direct extrapolation of its crystallographic data to the unsubstituted this compound.

For analogous compounds within the quinone methide family, crystal structures are generally stabilized by a combination of van der Waals forces, and in derivatives with appropriate functional groups, hydrogen bonding and π-π stacking interactions. For instance, studies on derivatives such as 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one and 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one have provided insights into their solid-state structures. researchgate.netresearchgate.net

In the case of the 4-chloro derivative, the crystal structure is orthorhombic. researchgate.net The 4-methoxy derivative, on the other hand, also crystallizes in an orthorhombic system. researchgate.net The molecular structure of these derivatives is noted to be non-planar. researchgate.net It is reasonable to hypothesize that in the absence of the large tert-butyl groups, the crystal packing of this compound would be more compact, potentially allowing for more significant π-π stacking interactions between the aromatic rings of adjacent molecules. The primary intermolecular forces at play would likely be van der Waals interactions and potential C-H···O contacts. However, without experimental crystallographic data for the title compound, these descriptions remain speculative. A comprehensive understanding of the intermolecular interactions and crystal packing of this compound awaits dedicated crystallographic studies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules and predicting their reactivity. For quinone methides like 4-benzylidenecyclohexa-2,5-dien-1-one, these methods, particularly Density Functional Theory (DFT), provide deep insights into electron distribution and orbital interactions that govern their chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electrophilicity

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The energy and localization of these orbitals determine the feasibility and outcome of a chemical reaction.

The key parameters derived from FMO analysis include:

HOMO Energy (EHOMO): Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a stronger tendency to donate electrons.

LUMO Energy (ELUMO): Represents the electron-accepting ability. A lower ELUMO value signifies a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO. A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability.

For this compound, the extended π-conjugated system results in a relatively small HOMO-LUMO gap, which is characteristic of reactive molecules with pronounced color. The HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient sites. The pronounced electrophilic nature of quinone methides is explained by a low-lying LUMO, which is primarily centered on the exocyclic methylene (B1212753) carbon, making it susceptible to nucleophilic attack. Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the electrophilicity.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

ParameterDescriptionImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates stronger nucleophilicity (electron-donating ability).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates stronger electrophilicity (electron-accepting ability).
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap generally corresponds to higher reactivity and lower kinetic stability.
Electrophilicity Index (ω) A measure of the energy stabilization when a molecule accepts additional electronic charge.Higher values indicate greater electrophilic character.

Charge Distribution and Polarization Effects on Reactivity

While FMO theory is powerful, the reactivity of quinone methides is also heavily influenced by their charge distribution and electrostatic potential. Computational methods can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge landscape of a molecule. In these maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MESP would show a significant region of negative potential around the carbonyl oxygen due to its high electronegativity. Conversely, the exocyclic methylene carbon, adjacent to the electron-withdrawing carbonyl group and part of the conjugated system, would exhibit a positive potential, confirming it as the primary electrophilic site.

Studies on related lignin (B12514952) model quinone methides have shown that electrostatic characteristics can be highly dependent on the molecule's conformation. This conformational dependence on charge distribution can lead to non-equivalence between possible routes of nucleophilic approach, potentially explaining the stereoselectivity observed in some reactions of quinone methides. Polarization effects, where the electron cloud of the molecule is distorted by the approach of a reactant or by the solvent, can further enhance the reactivity of these electrophilic sites.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its reactivity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, key conformational variables include the torsion angle between the cyclohexadienone ring and the benzylidene group.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to study these aspects:

Molecular Mechanics (MM): Uses classical physics principles to calculate the potential energy of different conformers. It is a computationally efficient method for exploring the potential energy surface and identifying stable, low-energy conformations.

Molecular Dynamics (MD): Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule at a given temperature.

For the related class of dibenzylidenecyclohexanones, studies have shown that the molecules are generally flattened, but a significant twist can occur between the benzene (B151609) rings and the central cyclohexanone (B45756) moiety. In the case of this compound, calculations would likely reveal a relatively planar core structure to maximize π-conjugation. However, rotation around the single bond connecting the two rings would lead to different conformers with small energy barriers between them, suggesting the molecule is flexible at ambient temperatures. The bulky tert-butyl groups in the derivative would impose significant steric constraints, favoring conformations that minimize steric clash.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. Theoretical spectra can be calculated and compared with experimental data to confirm a molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ketone and the C=C stretches of the rings and the exocyclic double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for interpreting complex experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. For a colored compound like this quinone methide, TD-DFT can predict the wavelength of maximum absorption (λmax), which corresponds to the HOMO-LUMO transition, and help explain its observed color.

Reaction Mechanism Elucidation through Transition State Calculations

A primary application of computational chemistry is to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. This is achieved by calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating the TS and calculating its energy, the activation energy (Ea) for that step can be determined. This is crucial for understanding reaction kinetics and predicting which of several possible reaction pathways is most favorable.

For 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570), this methodology could be applied to understand its various reactions:

Nucleophilic Addition: Calculations could model the approach of a nucleophile to the electrophilic exocyclic carbon, identifying the transition state and confirming the reaction pathway.

Radical Scavenging: Its role as a polymerization retarder involves reacting with free radicals. Transition state calculations could elucidate the mechanism of this scavenging process, determining the activation barriers for the addition of different radical species.

Domino Reactions: The compound is known to participate in complex domino reactions, such as the oxa-Michael/1,6-addition. A full computational study would map out each step of this cascade, calculating the energies of all intermediates and transition states to explain the observed regioselectivity and stereoselectivity.

Such studies typically employ DFT functionals, like M06-2X, which are well-suited for kinetic and thermochemical calculations.

Structure Reactivity Relationships in 4 Benzylidenecyclohexa 2,5 Dien 1 One Analogues

Influence of Substituent Effects on Chemical Behavior

The reactivity of 4-benzylidenecyclohexa-2,5-dien-1-one analogues can be precisely controlled by the introduction of different functional groups on both the benzylidene and the cyclohexadienone rings. These substituents exert their influence through a combination of electronic and steric effects.

Substituents on the benzylidene ring play a crucial role in modulating the electrophilicity of the exocyclic double bond. The electronic nature of these substituents directly impacts the stability of the partial positive charge that develops on the benzylic carbon during nucleophilic attack. Electron-withdrawing groups (EWGs) on the benzylidene ring enhance the electrophilicity of the molecule, making it more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease its electrophilicity by stabilizing the ground state. acs.org

This electronic modulation can be quantified using Mayr's electrophilicity parameter, E. The Mayr equation, log k = s(N + E), provides a linear free-energy relationship that correlates the rate constant (k) of a reaction with the nucleophilicity parameter (N) of the nucleophile, a sensitivity parameter (s), and the electrophilicity parameter (E) of the electrophile. A more positive (or less negative) E value indicates a higher electrophilicity.

The effect of various substituents on the electrophilicity of 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570) is presented in the table below. As shown, substituents with strong electron-withdrawing capabilities, such as the nitro group (-NO₂), lead to a significant increase in the electrophilicity parameter E, rendering the molecule more reactive. In contrast, the parent compound with a simple phenyl group exhibits a lower electrophilicity.

Substituent on Benzylidene RingMayr's Electrophilicity Parameter (E)
4-Nitro-14.36
3,5-Difluoro-14.50
3-Fluoro-15.03
None (Phenyl)-15.58

The presence of bulky alkyl groups at the 2 and 6 positions of the cyclohexadienone ring is a hallmark of many stable quinone methides. These groups, most commonly tert-butyl groups, exert significant steric control over the molecule's reactivity. evitachem.com They provide a "steric shield" around the reactive core of the molecule, which can influence the regioselectivity of nucleophilic attack and, in some cases, hinder the approach of bulky nucleophiles. researchgate.net

The primary role of these bulky substituents is to prevent undesired side reactions, such as dimerization or polymerization, thereby increasing the stability and isolability of the quinone methide. evitachem.com While direct kinetic studies systematically varying the size of these alkyl groups are not extensively documented in readily available literature, the synthetic utility of analogues bearing 2,6-di-tert-butyl groups underscores the importance of this steric hindrance. Computational models have suggested that substituents larger than methyl groups can lead to a decrease in reaction yields due to excessive crowding. researchgate.net The steric environment created by these groups can force reactions to occur at the less hindered exocyclic methylene (B1212753) carbon, thereby controlling the regiochemical outcome of nucleophilic additions.

Correlations between Defined Structural Parameters and Observed Reactivity

The reactivity of this compound analogues can be predicted with a high degree of accuracy by correlating their structural parameters with experimentally observed reaction rates. Linear free-energy relationships, such as the Hammett equation, are powerful tools in this regard. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction of a substituted derivative to the rate constant of the parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).

For the nucleophilic addition to this compound analogues, a linear correlation has been observed between Mayr's electrophilicity parameter (E) and the Hammett substituent constants (σ) for various substituents on the benzylidene ring. This indicates that the electronic effects of the substituents are the primary drivers of the change in reactivity and that these effects are well-described by the Hammett parameters. This correlation allows for the estimation of the electrophilicity and, consequently, the reactivity of new analogues without the need for extensive kinetic experiments.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed chemical or biological activity of these compounds. researchgate.net These models provide a more comprehensive understanding of the structure-reactivity landscape and can be used to predict the activity of yet-unsynthesized analogues.

Rational Design Principles for Tailored Reactivity Profiles

The well-defined structure-reactivity relationships in this compound analogues provide a solid foundation for the rational design of molecules with specific, tailored reactivity profiles. The key design principles revolve around the strategic manipulation of electronic and steric factors. rsc.org

To design a highly reactive analogue, one would introduce potent electron-withdrawing groups on the benzylidene ring. This would increase the electrophilicity of the molecule, making it a strong Michael acceptor for a wide range of nucleophiles. Such highly reactive compounds could be useful as reactive probes in chemical biology or as intermediates in the rapid synthesis of complex molecules.

Conversely, to design a more stable and less reactive analogue, one could incorporate electron-donating groups on the benzylidene ring. acs.orgacs.org This would decrease the electrophilicity, making the compound more selective towards stronger nucleophiles. These stabilized analogues could find applications in materials science, for example, as controlled-release agents or as components in stimuli-responsive polymers.

The steric environment can also be a key design element. While bulky 2,6-dialkyl groups are generally employed for stabilization, fine-tuning the size of these groups could modulate the accessibility of the electrophilic center to nucleophiles of varying sizes. This could be a strategy for introducing selectivity in competitive reaction environments.

In essence, by leveraging the predictable nature of substituent effects, it is possible to fine-tune the electronic and steric properties of this compound analogues to achieve a desired level of reactivity and selectivity for a specific application. This rational design approach minimizes trial-and-error in the development of new functional molecules based on this versatile chemical scaffold.

Advanced Applications in Organic Synthesis and Materials Science

Utility as Crucial Synthetic Intermediates for Complex Molecular Architectures

The electrophilic nature of 4-Benzylidenecyclohexa-2,5-dien-1-one makes it a valuable intermediate in the synthesis of more complex organic molecules. evitachem.com Its reactive dienone system and the exocyclic double bond provide multiple sites for chemical modification. Synthetic chemists leverage these features to construct intricate molecular frameworks. The compound serves as a building block, participating in various reactions where its electrophilic character is key to forming new carbon-carbon and carbon-heteroatom bonds. evitachem.com This utility is fundamental in creating novel compounds with specific functionalities for research in medicinal chemistry and materials science. evitachem.com

Role in Polymer Chemistry as Polymerization Retarders and Inhibitors

In the field of polymer chemistry, this compound is primarily utilized as a polymerization retarder, particularly in the polymerization of monomers like styrene (B11656). evitachem.comalfa-chemical.com It is also employed during the production, storage, and transportation of olefins and polyolefins, including ethylene (B1197577) and butadiene, to prevent premature or uncontrolled polymer formation. alfa-chemical.com By controlling the rate of polymerization, it helps in manufacturing materials with specific, desired mechanical properties. evitachem.com

To achieve superior performance in inhibiting polymerization, this compound is often used in combination with other stabilizing agents. google.com Research has shown that mixtures containing a quinone methide retarder, a polymerization inhibitor with an N-to-O functionality, and an amine stabilizer exhibit remarkable synergistic activity. google.com This combination is highly effective at preventing the formation of unwanted polymers during the synthesis, purification, and storage of monomers like styrene. google.com The amine compound acts as a stabilizer that enhances the functionality of both the inhibitor and the retarder. google.com Such formulations can significantly reduce polymer contamination and minimize the buildup of polymer residue on processing equipment, a phenomenon known as "fouling". google.com

Table 1: Example of a Stabilizer Combination for Inhibiting Monomer Polymerization

ComponentChemical ClassFunction
This compound Quinone MethidePolymerization Retarder
Inhibitor with N-to-O bonde.g., NitroxidesPolymerization Inhibitor
Amine CompoundPrimary or Secondary AmineStabilizer

Antioxidant Properties and Their Underlying Mechanisms

The radical-scavenging ability of this compound also imparts significant antioxidant properties. It is used as an antioxidant in various organic materials, including oils, ethyl cellulose, lubricating oils, and polymers such as polyethylene, polypropylene, polychloroprene, and synthetic rubber. alfa-chemical.com The underlying mechanism is analogous to its role as a polymerization retarder; it neutralizes free radicals that would otherwise lead to oxidative degradation of the material. By donating an electron or hydrogen atom to reactive oxygen species (ROS), it terminates the oxidative chain reactions, thereby protecting the material from damage and extending its lifespan. nih.gov

Application as Ultraviolet Absorbers and Stabilizers in Material Science

This compound also functions as an ultraviolet (UV) inhibitor and stabilizer, particularly in UV-curable coatings. alfa-chemical.com Materials like polymers are susceptible to degradation from exposure to UV radiation, which can cause discoloration, loss of gloss, and reduced mechanical strength. mpi.euspecialchem.com UV absorbers work by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. mpi.eu The conjugated system in this compound allows it to absorb UV light, thus protecting the polymer matrix from photo-oxidation and weathering. alfa-chemical.commpi.eu

Function as Passivators for Polyurethane Catalysts

Another specialized application of this compound is as a passivator for polyurethane catalysts. alfa-chemical.com In polyurethane systems, catalysts are used to control the reaction between polyols and isocyanates. However, it is sometimes necessary to temporarily deactivate or "passivate" the catalyst to manage the reaction kinetics, for instance, to extend the pot life of a two-component system. This compound can act as a passivator, likely by coordinating with the catalyst to temporarily inhibit its activity, providing better control over the curing process. alfa-chemical.com

Table 2: Summary of Applications and Functions

Application AreaFunctionUnderlying Mechanism
Organic SynthesisSynthetic IntermediateElectrophilic character allows for the construction of complex molecules. evitachem.com
Polymer ChemistryPolymerization Retarder/InhibitorScavenges free radicals to control polymerization rate. evitachem.com
Material PreservationAntioxidantNeutralizes free radicals to prevent oxidative degradation. alfa-chemical.com
Coatings & PlasticsUV Absorber/StabilizerAbsorbs UV radiation and dissipates it as heat. alfa-chemical.commpi.eu
Polyurethane SystemsCatalyst PassivatorTemporarily deactivates catalysts to control reaction kinetics. alfa-chemical.com

Emerging Applications in Chemical Engineering Processes

The unique chemical reactivity of this compound, a member of the para-quinone methide (p-QM) class of compounds, is paving the way for its exploration in several emerging areas within chemical engineering. While extensive industrial-scale application data is still nascent, research indicates significant potential in process intensification, advanced materials synthesis, and the development of functional polymers. The inherent electrophilicity of the exocyclic methylene (B1212753) group, driven by the potential for aromatization, makes it a versatile synthon in various chemical transformations. researchgate.netrsc.org

One of the promising avenues for this compound is in the realm of flow chemistry and process optimization . The high reactivity of p-QMs often leads to rapid reaction kinetics, which are well-suited for the microreactor environments characteristic of flow chemistry. Continuous flow processes offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, selectivity, and safety. The ability to precisely control the residence time in a flow reactor is particularly advantageous for reactions involving transient intermediates like p-QMs, minimizing the formation of undesired byproducts that can occur in traditional batch processes.

Furthermore, the application of p-QMs in stimuli-responsive polymers presents an intriguing prospect for chemical process engineering. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as light, temperature, or pH. The reactive nature of the this compound moiety can be harnessed to create polymers with tunable characteristics. For instance, its derivatives could be incorporated into polymer backbones or as pendant groups, acting as reactive sites for cross-linking or functionalization, thereby enabling the design of materials for applications like controlled release systems, self-healing coatings, or advanced separation membranes.

In the context of polymer manufacturing , while the more sterically hindered derivative, 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (B3029570), has been investigated as a polymerization retarder, the parent compound is being explored for its potential role as a monomer or co-monomer in the synthesis of specialty polymers. Its conjugated structure can impart unique optical and electronic properties to the resulting polymers, making them candidates for applications in organic electronics or as advanced coatings. The ability to undergo various addition reactions allows for post-polymerization modification, offering a versatile platform for creating functional materials with tailored properties.

The table below summarizes the potential emerging applications and the key research findings associated with this compound and its class of compounds in chemical engineering.

Emerging Application AreaKey Research Findings and Potential AdvantagesRelevant Compound Class
Process Intensification & Flow Chemistry Highly reactive nature suitable for microreactors, enabling better process control, improved yields, and enhanced safety.para-Quinone Methides
Stimuli-Responsive Materials Can act as a reactive center for creating "smart" polymers that respond to external triggers, with potential in controlled release and advanced separations.This compound Derivatives
Specialty Polymer Synthesis Can be used as a monomer to impart unique optical and electronic properties to polymers for applications in advanced coatings and organic electronics.This compound
Process Control in Polymerization Sterically hindered derivatives show potential as polymerization retarders, allowing for precise control over polymer chain growth.Substituted para-Quinone Methides

While the direct application of this compound in large-scale chemical engineering processes is still in the exploratory phase, the ongoing research into its reactivity and the broader class of p-QMs highlights a promising future. The development of novel synthetic methodologies and a deeper understanding of its reaction mechanisms are expected to unlock its full potential in advanced manufacturing and materials science. researchgate.netrsc.org

Future Research Directions and Contemporary Challenges

Development of Sustainable and Green Synthetic Methodologies

A primary challenge in the synthesis of 4-benzylidenecyclohexa-2,5-dien-1-one and its derivatives is the reliance on traditional methods that may involve harsh conditions or environmentally detrimental reagents. Future research is increasingly focused on aligning synthetic protocols with the principles of green chemistry.

Key research thrusts include:

Solvent-Free Reactions: Inspired by green syntheses of related compounds like aurones, researchers are exploring solvent-free condensation reactions, potentially utilizing microwave irradiation or solid supports like alumina (B75360) to drive the reaction between phenolic precursors and aldehydes. researchgate.net

Catalyst Optimization: Efforts are underway to improve existing synthetic routes, such as the condensation of 2,6-di-tert-butylphenol (B90309) with benzaldehyde (B42025) derivatives. researchgate.net A significant goal is to drastically reduce the required dosages of catalysts, like secondary amines, and to optimize reaction conditions to accelerate the process and improve yields, thereby minimizing waste. researchgate.net

Atom Economy: Developing new synthetic pathways that maximize the incorporation of all starting materials into the final product is a core objective. This involves designing reactions that avoid the use of stoichiometric reagents in favor of catalytic cycles.

MethodologyPrinciplePotential Advantage
Microwave-Assisted Synthesis Utilizes microwave energy to rapidly heat reaction mixtures.Reduced reaction times, increased yields, and often solvent-free conditions. researchgate.net
Solid-Support Catalysis Employs solid materials like alumina to facilitate reactions.Ease of product purification, potential for catalyst recycling, and solvent reduction. researchgate.net
Optimized Catalysis Focuses on minimizing catalyst loading and improving efficiency.Reduced cost, lower environmental impact, and simplified purification. researchgate.net

Exploration of Novel Catalytic Transformations and Reaction Pathways

The inherent electrophilicity of the quinone methide core makes this compound a versatile building block in organic synthesis. evitachem.commdpi.com A major frontier in its chemistry is the discovery of novel catalytic systems that can control its reactivity for the construction of complex molecular architectures. medium.com

Future directions in this area involve:

Asymmetric Catalysis: A significant challenge is controlling stereochemistry in reactions involving quinone methides. pharmafeatures.com Future work will focus on developing new chiral catalysts—including organocatalysts and metal complexes—to achieve high enantioselectivity in reactions such as Michael additions and cycloadditions, leading to the synthesis of chiral chromanes and other valuable molecules. acs.org

Metal-Free Catalysis: There is a growing interest in moving away from heavy-metal catalysts. Research into metal-free catalytic systems, which leverage organocatalysts or photocatalysis, is expected to provide milder and more sustainable methods for generating and functionalizing quinone methides in situ. acs.orgresearchgate.net

New Reaction Discovery: Scientists are exploring new types of transformations, such as palladium-catalyzed hydrofunctionalization and difunctionalization reactions, that use the quinone methide intermediate to create multiple new bonds in a single, efficient step. nih.gov

Advanced Characterization of Transient Species and Reaction Intermediates

Quinone methides are fundamentally defined by their status as highly reactive, often transient, intermediates. rsc.orgrsc.orgnih.gov A deep understanding of their structure, stability, and reaction mechanisms is crucial for controlling their chemical behavior. However, their short lifetimes make direct observation and characterization exceptionally challenging.

Contemporary challenges and future research will focus on:

Advanced Spectroscopy: The application of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, will be essential for observing these fleeting intermediates in real time. This allows for the direct study of their formation, decay, and reaction kinetics.

Computational Chemistry: High-level computational methods, like Density Functional Theory (DFT), are becoming indispensable tools. researchgate.net These models can predict the geometries, electronic structures, and relative energies of transient species and transition states, providing mechanistic insights that are difficult to obtain experimentally.

Trapping Experiments: The design of sophisticated trapping experiments, where the intermediate is intercepted by a highly reactive agent, will continue to be a vital method for confirming the presence of quinone methides in a reaction pathway and for understanding their reactivity patterns. nih.gov

Design and Synthesis of Highly Functionalized Derivatives for Specific Applications

The core structure of this compound serves as a versatile scaffold that can be modified to create a vast library of derivatives with tailored properties. researchgate.net A significant area of future research is the rational design and synthesis of these new molecules for targeted applications in medicine and materials science.

Key areas of exploration include:

Medicinal Chemistry: Researchers are synthesizing derivatives with potent biological activity. By modifying the substituents on the phenolic and benzylidene rings, scientists can fine-tune the molecule's properties to act as anticancer agents, enzyme inhibitors, or probes for biological processes. researchgate.netnih.gov For example, certain quinol derivatives have shown highly selective and potent activity against specific colon and renal cancer cell lines. nih.gov

Materials Science: The reactivity of the quinone methide unit is being explored for applications in polymer and materials chemistry. nih.gov Derivatives can be designed to act as polymerization retarders, enabling controlled polymer synthesis, or as building blocks for novel materials with unique electronic or mechanical properties. evitachem.com

Bioorthogonal Chemistry: The selective reactivity of quinone methides with specific biological nucleophiles, such as thiols, is being harnessed to develop probes for labeling and tracking biomolecules within living systems. rsc.org

Derivative ClassTarget ApplicationResearch Goal
Heterocyclic Derivatives Anticancer AgentsEnhance cytotoxicity and selectivity against specific cancer cell lines. nih.gov
Functionalized Aromatics Polymer ModifiersControl polymerization rates and create materials with tailored properties. evitachem.com
Fluorogenic Probes Enzyme SensingDesign molecules that become fluorescent upon reacting with a target enzyme for diagnostics. mdpi.com

Integration of Machine Learning and AI in Predictive Chemical Modeling

Future integration will likely focus on:

Retrosynthetic Analysis: AI-driven retrosynthesis platforms can analyze the complex structure of a target derivative and propose novel, efficient, and cost-effective synthetic pathways that a human chemist might overlook. pharmafeatures.comchemcopilot.comchemical.ai This can dramatically accelerate the discovery of new functionalized molecules.

Reaction Outcome Prediction: Machine learning models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. arocjournal.comijnc.irnips.cc This includes forecasting product yields, identifying potential side reactions, and even predicting stereoselectivity—a major hurdle in quinone methide chemistry. pharmafeatures.commindmapai.app

Property Prediction: AI models can be developed to predict the biological activity or material properties of virtual derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates for laboratory synthesis, saving significant time and resources.

Expansion of Industrial and High-Tech Applications of this compound

Translating the fundamental chemistry of this compound into practical, large-scale applications is a key challenge that requires interdisciplinary collaboration. While its role in some areas is established, significant potential for expansion remains.

Future growth areas include:

Advanced Polymer Manufacturing: The established use of derivatives as polymerization retarders in styrene (B11656) production provides a foundation for broader applications. evitachem.com Future work could involve developing highly specialized retarders or initiators for the synthesis of advanced polymers with precisely controlled architectures and properties.

Pharmaceutical Development: The demonstrated anticancer and biological activities of quinone methide derivatives are a major driver for future research. rsc.orgresearchgate.net The challenge lies in translating potent in vitro activity into viable drug candidates through rigorous preclinical and clinical development, focusing on optimizing efficacy, safety, and delivery.

Biotechnology and Diagnostics: The ability of quinone methides to covalently bind to biological nucleophiles makes them ideal for high-tech applications in biotechnology. mdpi.com This includes the development of activity-based probes for enzyme diagnostics, tools for mapping protein interactions, and agents for targeted drug delivery. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Benzylidenecyclohexa-2,5-dien-1-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between aromatic aldehydes and cyclohexadienones under acidic or basic conditions. For purification, column chromatography with silica gel (using a gradient elution of ethyl acetate/hexane) is effective. Validate purity via HPLC (reverse-phase C18 column, UV detection at 254 nm) and confirm structural integrity using 1^1H/13^13C NMR. Cross-check melting points against literature values to detect impurities .
  • Key Evidence : Synthesis protocols and statistical validation methods are detailed in studies emphasizing reaction optimization and reproducibility .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. Store in airtight containers away from light and oxidizing agents. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to GHS-compliant safety data sheets for hazard-specific protocols .
  • Key Evidence : Safety protocols align with GHS guidelines for structurally similar phenolic compounds .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Use LC-MS (electrospray ionization in negative mode) for high sensitivity. For UV-Vis quantification, calibrate at λmax\lambda_{\text{max}} ~300 nm (typical for conjugated enones). Validate methods with spike-recovery experiments (80–120% recovery range) and internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Key Evidence : Assay validation frameworks from benzophenone and paraben analyses provide methodological parallels .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

Derivative Synthesis : Introduce substituents (e.g., electron-withdrawing/donating groups) at the benzylidene moiety.

Activity Profiling : Test derivatives in bioassays (e.g., enzyme inhibition, antioxidant activity) with dose-response curves.

Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO energies) with experimental activities.
Use ANOVA to assess significance of structural modifications on activity .

  • Key Evidence : Experimental design principles from organic chemistry curricula and enzyme inhibition studies .

Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer :

Controlled Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC at timed intervals.

Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-lives.

Mechanistic Probes : Use LC-MS to identify degradation products (e.g., hydrolyzed or oxidized species).
Replicate experiments in triplicate and apply Tukey’s HSD test to resolve variability .

  • Key Evidence : Statistical frameworks from synthesis reproducibility studies guide data reconciliation .

Q. What computational strategies are effective for predicting the photophysical properties of this compound?

  • Methodological Answer :

TD-DFT Calculations : Optimize ground-state geometry using B3LYP/6-311+G(d,p). Compute excited states with CAM-B3LYP for accurate UV-Vis predictions.

Solvent Effects : Include implicit solvent models (e.g., PCM for water or ethanol).

Validation : Compare computed λmax\lambda_{\text{max}} with experimental UV-Vis spectra. Adjust functional/basis sets if deviations exceed 20 nm .

  • Key Evidence : Structural and computational data from ChemSpider and physicochemical studies inform modeling approaches .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer :

Protocol Standardization : Document reaction conditions (solvent, temperature, catalyst) with exact molar ratios.

Open Data Practices : Share raw NMR, HPLC, and crystallography data in supplementary materials.

Inter-Lab Validation : Collaborate with external labs to replicate synthesis and compare analytical results using Bland-Altman plots .

  • Key Evidence : Data-sharing practices from synthesis studies emphasize transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.